N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a benzofuran core, which is a fused aromatic ring system, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This results in the inhibition of bacterial growth, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In addition, it has shown potent inhibitory activity against Escherichia coli RNAP .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase (RNAP). It interacts with the switch region of the bacterial RNAP, inhibiting the synthesis of RNA in bacteria . This interaction is crucial for its antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s ability to inhibit RNAP makes it a promising candidate for developing new antibacterial drugs.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to have cytotoxic effects on LO2 cells, with an IC50 value of 18.5 ± 1.89 μM . Additionally, it influences cell signaling pathways by inhibiting bacterial gene transcription, which can lead to changes in gene expression and cellular metabolism . The compound’s impact on cell function highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death . Molecular docking studies have revealed that the compound interacts with specific pockets within the switch region, including the hydrogen bond sub-pocket, cleft sub-pocket, and hydrophobic pocket . These interactions are critical for its inhibitory effects on RNAP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against bacterial RNAP over extended periods, indicating its potential for sustained antimicrobial effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, which are important for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bacterial RNA polymerase . Targeting signals and post-translational modifications play a role in its subcellular localization, which is important for its efficacy as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly for its potential antimicrobial and anticancer properties.
Biological Research: It serves as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and are used in similar biological applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is used in fungicide and bactericide formulations.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which provides a distinct aromatic system that can engage in π-π interactions and other non-covalent interactions, enhancing its binding affinity and specificity for biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-15(13)23-17(11)18(20)19-14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVXRMTMWIMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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